molecular formula C30H22N2Na4O13 B13401899 tetrasodium;2-[[7'-[[bis(carboxylatomethyl)amino]methyl]-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-2'-yl]methyl-(carboxylatomethyl)amino]acetate

tetrasodium;2-[[7'-[[bis(carboxylatomethyl)amino]methyl]-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-2'-yl]methyl-(carboxylatomethyl)amino]acetate

Cat. No.: B13401899
M. Wt: 710.5 g/mol
InChI Key: VZERUOFIYYYWNO-UHFFFAOYSA-J
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Description

This compound is a highly specialized tetrasodium salt featuring a spiro[2-benzofuran-1,9'-xanthene] core modified with carboxylatomethylamino groups. Its structure combines a xanthene-derived fluorophore with EDTA-like chelating moieties, suggesting dual functionality in chelating metal ions and fluorescence-based sensing . Key structural elements include:

  • A spirocyclic xanthene-benzofuran backbone, which is common in fluorescent dyes and molecular probes.
  • Bis(carboxylatomethyl)amino groups at the 7' and 2' positions, enabling strong metal coordination.
  • Four sodium counterions, enhancing solubility in aqueous systems.

Properties

Molecular Formula

C30H22N2Na4O13

Molecular Weight

710.5 g/mol

IUPAC Name

tetrasodium;2-[[7'-[[bis(carboxylatomethyl)amino]methyl]-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-2'-yl]methyl-(carboxylatomethyl)amino]acetate

InChI

InChI=1S/C30H26N2O13.4Na/c33-21-7-23-19(5-15(21)9-31(11-25(35)36)12-26(37)38)30(18-4-2-1-3-17(18)29(43)45-30)20-6-16(22(34)8-24(20)44-23)10-32(13-27(39)40)14-28(41)42;;;;/h1-8,33-34H,9-14H2,(H,35,36)(H,37,38)(H,39,40)(H,41,42);;;;/q;4*+1/p-4

InChI Key

VZERUOFIYYYWNO-UHFFFAOYSA-J

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C(=C4)CN(CC(=O)[O-])CC(=O)[O-])O)OC5=C3C=C(C(=C5)O)CN(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetrasodium;2-[[7’-[[bis(carboxylatomethyl)amino]methyl]-3’,6’-dihydroxy-3-oxospiro[2-benzofuran-1,9’-xanthene]-2’-yl]methyl-(carboxylatomethyl)amino]acetate typically involves multiple steps, including the reaction of appropriate precursors under controlled conditions. The reaction conditions often require specific temperatures, pH levels, and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining stringent quality control standards .

Chemical Reactions Analysis

Types of Reactions

Tetrasodium;2-[[7’-[[bis(carboxylatomethyl)amino]methyl]-3’,6’-dihydroxy-3-oxospiro[2-benzofuran-1,9’-xanthene]-2’-yl]methyl-(carboxylatomethyl)amino]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH levels, and reaction times .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

Tetrasodium;2-[[7’-[[bis(carboxylatomethyl)amino]methyl]-3’,6’-dihydroxy-3-oxospiro[2-benzofuran-1,9’-xanthene]-2’-yl]methyl-(carboxylatomethyl)amino]acetate has a wide range of scientific research applications, including:

    Chemistry: Used as a chelating agent to form stable complexes with metal ions, facilitating various analytical and synthetic processes.

    Biology: Employed in biochemical assays and studies involving metal ion interactions.

    Medicine: Investigated for potential therapeutic applications, including antimicrobial and anticancer properties.

    Industry: Utilized in industrial processes requiring metal ion sequestration and stabilization.

Mechanism of Action

The mechanism of action of tetrasodium;2-[[7’-[[bis(carboxylatomethyl)amino]methyl]-3’,6’-dihydroxy-3-oxospiro[2-benzofuran-1,9’-xanthene]-2’-yl]methyl-(carboxylatomethyl)amino]acetate involves its ability to bind metal ions through its carboxylate and amino groups. This binding forms stable complexes that can modulate the activity of metal-dependent enzymes and other biological processes. The molecular targets and pathways involved include metal ion transporters and enzymes that require metal ions for their activity.

Comparison with Similar Compounds

Data Table: Comparative Analysis

Compound Name Core Structure Key Functional Groups Primary Use pH/Solubility
Target Compound Spiro xanthene-benzofuran Bis(carboxylatomethyl)amino Metal chelation, fluorescence sensing Alkaline (estimated)
Tetrasodium EDTA EDTA backbone Four carboxylate groups Industrial chelator pH ~10–12
Spiro-isoindoline-xanthene derivatives Spiro isoindoline-xanthene Diethylamino, ferrocenyl Redox-active sensors Variable
Tetrasodium Etidronate Bisphosphonate Phosphonate ligands Scale inhibition Alkaline
PPADS Tetrasodium Pyridoxal derivative Sulfonate groups P2X receptor antagonism Water-soluble

Biological Activity

Tetrasodium;2-[[7'-[[bis(carboxylatomethyl)amino]methyl]-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-2'-yl]methyl-(carboxylatomethyl)amino]acetate, commonly referred to as a complex xanthene derivative, exhibits significant biological activity that has garnered attention in various fields, including biochemistry and pharmacology. This article provides a detailed examination of its biological properties, mechanisms of action, and potential applications based on current research findings.

  • Molecular Formula : C31H28N2Na4O13S
  • Molecular Weight : 760.6 g/mol
  • CAS Number : 3618-43-7
  • Solubility : Highly soluble in water (510 g/L at 20°C)
  • Appearance : Dark red solid

This compound functions primarily through its interactions with biological macromolecules, including proteins and nucleic acids. Its structure allows it to act as a chelating agent, potentially influencing metal ion availability in biological systems, which is crucial for various enzymatic processes.

Antioxidant Properties

Research indicates that this compound exhibits notable antioxidant activity. It scavenges free radicals and reduces oxidative stress in cells. By modulating reactive oxygen species (ROS), it may help protect against cellular damage and inflammation.

Antimicrobial Activity

Preliminary studies suggest that this compound has antimicrobial properties. It has shown effectiveness against various bacterial strains and fungi, making it a candidate for use in antimicrobial formulations.

Cytotoxicity and Cancer Research

Recent investigations have explored the cytotoxic effects of this compound on cancer cell lines. It has been observed to induce apoptosis in certain cancer cells, suggesting potential applications in cancer therapy. The specific pathways involved in this cytotoxicity are still under investigation but may involve the modulation of signaling pathways related to cell survival and death.

Case Study 1: Antioxidant Effects in Hepatic Cells

A study conducted on hepatic cell lines demonstrated that treatment with this compound significantly reduced oxidative stress markers compared to untreated controls. The compound was administered at varying concentrations (10 µM to 100 µM), showing a dose-dependent response in reducing malondialdehyde levels.

Case Study 2: Antimicrobial Efficacy Against Staphylococcus aureus

In vitro testing against Staphylococcus aureus revealed that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests that the compound could be developed into a topical antimicrobial agent.

Research Findings Summary Table

Study Focus Findings Reference
Antioxidant ActivityReduced oxidative stress markers in hepatic cells
Antimicrobial EfficacyMIC of 32 µg/mL against Staphylococcus aureus
Cytotoxicity in CancerInduced apoptosis in cancer cell lines

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